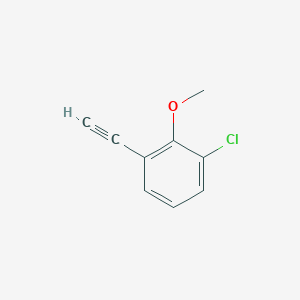

1-Chloro-3-ethynyl-2-methoxybenzene

Descripción

1-Chloro-3-ethynyl-2-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 1, an ethynyl group (C≡CH) at position 3, and a methoxy group (-OCH₃) at position 2. This unique arrangement imparts specific electronic and steric properties, making it a molecule of interest in organic synthesis and materials science.

Propiedades

IUPAC Name |

1-chloro-3-ethynyl-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCHULMUGDOLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethynyl-2-methoxybenzene can be synthesized through a multi-step process. One common method involves the reaction of 2-iodoanisole with trimethylsilylacetylene, followed by the deprotection of the trimethylsilyl group . This process typically requires the use of a palladium catalyst and a base such as triethylamine.

Industrial Production Methods: While specific industrial production methods for 1-chloro-3-ethynyl-2-methoxybenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-3-ethynyl-2-methoxybenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Addition Reactions: The ethynyl group can undergo addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Addition Reactions: Halogens like bromine or chlorine, and hydrogen halides like hydrogen chloride, are commonly used.

Major Products:

Nitration: 1-Chloro-3-ethynyl-2-methoxy-4-nitrobenzene.

Sulfonation: 1-Chloro-3-ethynyl-2-methoxy-4-sulfonic acid.

Halogenation: 1-Chloro-3-ethynyl-2-methoxy-4-bromobenzene.

Aplicaciones Científicas De Investigación

1-Chloro-3-ethynyl-2-methoxybenzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-chloro-3-ethynyl-2-methoxybenzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with nucleophiles, while the methoxy and chlorine groups can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

(a) 1-Ethynyl-3-chlorobenzene

- Structure : Lacks the methoxy group at position 2.

- Electronic Effects : The absence of the electron-donating methoxy group reduces the electron density at the ortho position, altering electrophilic substitution patterns. For example, nitration or sulfonation reactions would favor different regioselectivity compared to the methoxy-containing analogue.

- Reactivity: The ethynyl group retains its utility in Sonogashira couplings, but the lack of steric hindrance from the methoxy group may facilitate reactions at the ortho position .

(b) (3-Chlorophenyl) 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

- Structure : Contains a methoxy group but embedded in a complex indole-acetate framework.

- Functional Differences : The methoxy group here is part of a larger heterocyclic system, influencing solubility and steric bulk. Unlike 1-Chloro-3-ethynyl-2-methoxybenzene, this compound’s reactivity is dominated by the indole core and ester functionality, limiting direct comparability .

(c) Ethyl-Substituted Benzene Derivatives

- Examples : Benzene derivatives with ethyl chains (e.g., 3-Phenyldodecane, 3-Phenyltetradecane).

- Physical Properties : Longer alkyl chains increase lipophilicity and boiling points compared to the ethynyl group’s compact, rigid structure. These compounds are less reactive in cross-coupling chemistry but more suited for applications requiring hydrophobicity .

Comparative Data Table

Methodological Considerations

Structural characterization of these compounds often relies on crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation . For instance, SHELXL’s precision in handling small-molecule data ensures accurate bond-length measurements, critical for confirming the ethynyl group’s linear geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.